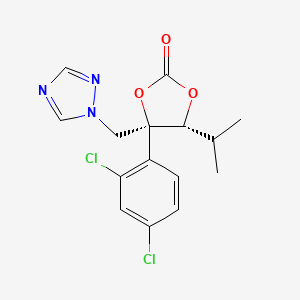
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound It is characterized by its complex structure, which includes a triazole ring, a dichlorophenyl group, and a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes.
Introduction of the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction.
Carbonylation: The carbonyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The triazole and dichlorophenyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: For example, palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They can include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biochemical pathways.
Medicine: Possible applications in drug development, particularly for its triazole moiety, which is common in antifungal agents.
Industry: Use in the synthesis of materials with specific properties.
作用機序
The mechanism of action for compounds like this often involves interactions with specific molecular targets. The triazole ring, for example, can bind to enzymes or receptors, inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole-containing compound used as an antifungal agent.
Itraconazole: Similar in structure and used for similar applications.
Voriconazole: Another triazole derivative with potent antifungal activity.
Uniqueness
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- is unique due to its specific combination of functional groups, which can confer unique chemical and biological properties.
特性
CAS番号 |
107659-80-3 |
|---|---|
分子式 |
C15H15Cl2N3O3 |
分子量 |
356.2 g/mol |
IUPAC名 |
(4S,5R)-4-(2,4-dichlorophenyl)-5-propan-2-yl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-9(2)13-15(23-14(21)22-13,6-20-8-18-7-19-20)11-4-3-10(16)5-12(11)17/h3-5,7-9,13H,6H2,1-2H3/t13-,15-/m1/s1 |
InChIキー |
TYQWQKATPFOXDZ-UKRRQHHQSA-N |
異性体SMILES |
CC(C)[C@@H]1[C@@](OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC(C)C1C(OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















